N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex heterocyclic compound featuring a [1,3]dioxolo[4,5-g]quinolin core substituted with a 4-ethylbenzoyl group at position 7 and an acetamide moiety linked to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl acetamide moiety may modulate electronic properties and solubility. Though direct pharmacological data for this compound are unavailable in the provided evidence, structurally related derivatives exhibit diverse biological activities, including anticancer, anticonvulsant, and antibacterial effects .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O7/c1-4-17-5-7-18(8-6-17)28(33)21-14-31(22-13-26-25(37-16-38-26)12-20(22)29(21)34)15-27(32)30-19-9-10-23(35-2)24(11-19)36-3/h5-14H,4,15-16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDOMXJBXIDSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors.
Functional Group Modifications: The methoxy groups can be introduced through methylation reactions, while the ethylbenzoyl group can be added via Friedel-Crafts acylation.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
- Molecular Formula : C29H26N2O7
- Molecular Weight : 514.5 g/mol
Structural Characteristics
The compound features a quinoline core with various substituents that enhance its biological activity. The presence of methoxy groups and an acetamide moiety contributes to its solubility and reactivity.
Medicinal Chemistry
This compound has been investigated for its potential as an anticancer agent . Research indicates that compounds with similar structural frameworks exhibit inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of quinoline compounds showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Biochemical Research
This compound is also being explored for its role in enzyme inhibition . Specifically, it has been studied as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.
Insights from Research
Research suggests that inhibiting PARP can enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage induced by these drugs. This strategy is particularly relevant in the treatment of cancers with defective DNA repair pathways.
Materials Science
The unique structural properties of this compound make it suitable for applications in developing new materials with specific optical or electronic properties.
Potential Applications
- Organic Light Emitting Diodes (OLEDs) : Compounds with similar structures have been evaluated for their efficiency in light-emitting applications due to their ability to form stable thin films.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.
Receptor Binding: Potential to bind to specific receptors, modulating their activity.
Signal Transduction Pathways: May influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
The dioxolo ring in the target compound may enhance metabolic stability compared to non-fused quinolin derivatives .
Electronic Effects: Electron-withdrawing groups (e.g., dichlorophenyl in compound 1 ) may reduce electron density on the core, affecting binding to enzymes like γ-aminobutyric acid (GABA) receptors, whereas electron-donating methoxy groups (target compound and 9b ) could enhance resonance stabilization. In contrast, the phenyl-oxadiazole group in might confer selectivity for kinase or protease targets.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide (CAS Number: 902292-44-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following attributes:
- Molecular Formula : C29H26N2O7
- Molecular Weight : 514.5 g/mol
- Structural Features : The compound features a quinoline core linked to a dimethoxyphenyl group and an acetamide moiety. The presence of a dioxole ring enhances its chemical stability and biological activity.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Specifically, it may target thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .
Antimicrobial Activity
The compound has shown promising results in preliminary antimicrobial assays:
- In Vitro Studies : In laboratory settings, derivatives of similar structures have demonstrated effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infections .
Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects:
- Cytokine Modulation : Studies indicate that related compounds can modulate the release of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of similar quinoline derivatives. The findings revealed that these compounds significantly inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain structural modifications led to enhanced activity against resistant strains .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and what purification methods are effective?
The synthesis of structurally similar acetamide derivatives typically involves multi-step reactions, including coupling, cyclization, and functional group protection. For example:
- Coupling Reactions : Use DMF as a solvent for nucleophilic substitution or amide bond formation, followed by heating (e.g., 80–100°C) to drive reactivity .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is standard. Recrystallization from ethanol/water mixtures may improve purity for crystalline intermediates .
- Yield Optimization : Adjust stoichiometry of reagents (e.g., K₂CO₃ as a base) and reaction time (5–24 hours) based on TLC monitoring .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- ¹H/¹³C NMR : Assign protons and carbons in the 3,4-dimethoxyphenyl, quinolinone, and dioxolo moieties. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Test in DMSO (common stock solvent), followed by dilution in PBS or ethanol. Similar compounds show >60 µg/mL solubility in DMSO .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture to prevent hydrolysis of the acetamide or dioxolo groups .
Q. How can researchers safely handle this compound in a laboratory setting?
Q. What computational tools are available for predicting physicochemical properties?
- LogP/Hydrogen Bonding : Use ChemAxon or Schrödinger Suite to estimate lipophilicity (LogP) and polar surface area for bioavailability screening .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
- Mechanistic Analysis : Use LC-MS to identify intermediates and byproducts. Adjust reaction conditions (e.g., switch from DMF to THF for milder base compatibility) .
- Catalysis : Screen Pd-based catalysts for Buchwald-Hartwig couplings or employ microwave-assisted synthesis to reduce reaction time .
- Protection/Deprotection : Introduce tert-butoxycarbonyl (Boc) groups for sensitive amines, followed by TFA cleavage .
Q. How should researchers resolve contradictions in NMR data for complex spin systems (e.g., overlapping peaks in the quinolinone ring)?
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductase targets) with IC₅₀ calculations. Include positive controls (e.g., known inhibitors) .
- Cytotoxicity Screening : Test against HEK-293 or HepG2 cells using MTT assays. Normalize data to vehicle (DMSO ≤0.1%) and untreated controls .
Q. How can metabolic stability be assessed to prioritize derivatives for in vivo studies?
Q. What strategies are recommended for validating target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
